2-(3,4-Difluorophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3,4-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid typically involves the introduction of the 3,4-difluorophenyl group onto a benzoic acid derivative. One common method involves the reaction of 3,4-difluorophenylboronic acid with a suitable benzoic acid derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 or H2CrO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOH.
Major Products
Oxidation: 2-(3,4-Difluorophenyl)-5-carboxybenzoic acid.
Reduction: 2-(3,4-Difluorophenyl)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets. The methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid core.
3,4-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
2-(3,4-Difluorophenyl)cyclopropylamine: Features a cyclopropylamine group instead of a benzoic acid core.
Uniqueness
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid is unique due to the combination of the difluorophenyl and methoxy groups on a benzoic acid core. This specific arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-4-10(11(7-9)14(17)18)8-2-5-12(15)13(16)6-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPVGWXDQIPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681241 |
Source
|
Record name | 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184060-94-3 |
Source
|
Record name | 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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